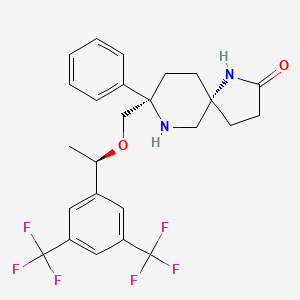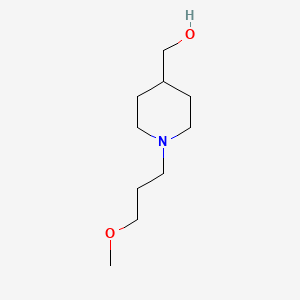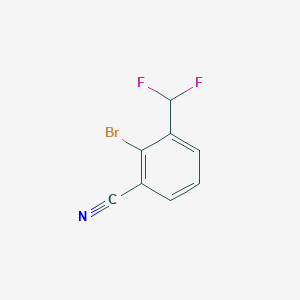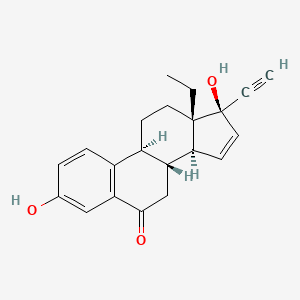
Rolapitant (1R,2R,3R)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolapitant (1R,2R,3R)-Isomer is a selective and long-acting neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting, at the NK1 receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3R)-Isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the hydroboration-oxidation reaction, which is used to prepare specific intermediates . The resolution of enantiomers is often achieved through the reaction with (L)-(+)-tartaric acid, which helps in obtaining the desired (1R,2R,3R)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the desired isomer from a mixture of stereoisomers.
Analyse Chemischer Reaktionen
Types of Reactions
Rolapitant (1R,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rolapitant (1R,2R,3R)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NK1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological systems.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its potential use in other conditions involving substance P.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
Wirkmechanismus
Rolapitant (1R,2R,3R)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of signals that trigger vomiting. The molecular targets involved include the NK1 receptors located in the central and peripheral nervous systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the prevention of CINV.
Fosaprepitant: A prodrug of aprepitant with similar antiemetic properties.
Uniqueness
Rolapitant (1R,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other NK1 receptor antagonists. This property makes it particularly advantageous for patients undergoing chemotherapy, as it reduces the need for multiple doses.
Eigenschaften
Molekularformel |
C25H26F6N2O2 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1 |
InChI-Schlüssel |
FIVSJYGQAIEMOC-XARZLDAJSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)



![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)



![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
